molecular formula C21H27N3O4S B6574729 1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203097-68-0

1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B6574729
CAS No.: 1203097-68-0
M. Wt: 417.5 g/mol
InChI Key: RMHJUVWXEVFPDI-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (also known as BMTU) is an important organic compound that has been extensively studied in the field of medicinal chemistry. BMTU is a heterocyclic compound with a unique structure that is composed of an aromatic ring system and a sulfonamide group. It is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential applications in drug design.

Scientific Research Applications

BMTU has been studied for its potential applications in medicinal chemistry and drug design. It has been investigated for its ability to act as a substrate for a number of enzymes, and has been used as a model compound for studying the mechanism of action of various drugs. BMTU has also been used in the synthesis of various compounds, including anticancer agents and other bioactive compounds.

Mechanism of Action

BMTU is a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It has been shown to be metabolized by these enzymes to produce a number of metabolites, including 4-butoxyphenol and 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl sulfonate. These metabolites can then be further metabolized by other enzymes, such as aldehyde oxidase and monoamine oxidase, to produce a variety of other metabolites.
Biochemical and Physiological Effects
BMTU has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, BMTU has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using BMTU in laboratory experiments is its low cost and availability. It is also easy to synthesize, and can be used as a model compound for studying the mechanism of action of various drugs. However, BMTU is not very stable, and it is important to ensure that it is stored in a cool and dry place. In addition, BMTU is a potent inhibitor of cytochrome P450 enzymes, and it is important to take this into consideration when using it in laboratory experiments.

Future Directions

Future research on BMTU should focus on its potential applications in drug design and medicinal chemistry. It should also be studied for its potential effects on other biochemical and physiological processes, such as its ability to modulate the activity of other enzymes. In addition, further research should be carried out to explore the potential of BMTU as a substrate for a variety of enzymes, and to investigate its potential as an inhibitor of other enzymes. Finally, further research should be conducted to explore the potential of BMTU as a lead compound for the development of new drugs.

Synthesis Methods

BMTU can be synthesized from the reaction of 4-butoxyphenol with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and the reaction can be monitored by thin-layer chromatography.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHJUVWXEVFPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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